PCC0208017

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

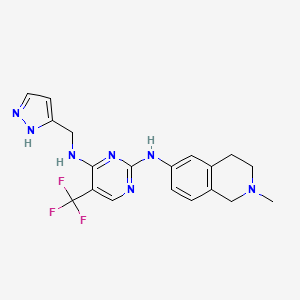

C19H20F3N7 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

2-N-(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)-4-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C19H20F3N7/c1-29-7-5-12-8-14(3-2-13(12)11-29)26-18-24-10-16(19(20,21)22)17(27-18)23-9-15-4-6-25-28-15/h2-4,6,8,10H,5,7,9,11H2,1H3,(H,25,28)(H2,23,24,26,27) |

InChI Key |

PIESSZHWYCPHQD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCC4=CC=NN4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Target of PCC0208017: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCC0208017 is a novel, orally bioavailable small molecule inhibitor that has demonstrated significant anti-glioma activity both in vitro and in vivo. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Extensive quantitative data is presented to facilitate comparative analysis, and key signaling pathways and experimental workflows are visually represented.

Molecular Target Identification

This compound has been identified as a potent dual inhibitor of Microtubule Affinity Regulating Kinase 3 (MARK3) and Microtubule Affinity Regulating Kinase 4 (MARK4) .[1][2][3] These serine/threonine kinases are crucial regulators of microtubule dynamics, and their dysregulation has been implicated in the progression of various cancers, including gliomas.[1][2] Molecular docking studies have revealed a high binding affinity of this compound to the kinase domains of both MARK3 and MARK4.[1][2][4][5]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against the MARK family of kinases and its cytotoxic effects on glioma cell lines are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nmol/L) |

| MARK3 | 1.8[4][6][7][8] |

| MARK4 | 2.01[4][6][7][8] |

| MARK1 | 31.4[4][7][8] |

| MARK2 | 33.7[4][7][8] |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cytotoxic Activity of this compound in Glioma Cell Lines

| Cell Line | IC₅₀ (μmol/L) |

| GL261 | 2.77[4] |

| U87-MG | 4.02[4] |

| U251 | 4.45[4] |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell proliferation.

Table 3: In Vivo Pharmacokinetic Profile of this compound in Mice

| Parameter | Plasma | Brain |

| Cₘₐₓ | 1.36 μg/mL[4][8][9] | 0.14 μg/mL[4][8][9] |

| Tₘₐₓ | 0.833 h[4][8][9] | 0.833 h[4][8][9] |

Pharmacokinetic parameters were determined following a single oral administration of 50 mg/kg this compound in C57BL/6 mice.[4][9]

Signaling Pathway and Mechanism of Action

Inhibition of MARK3 and MARK4 by this compound initiates a cascade of downstream cellular events, ultimately leading to the suppression of glioma progression. The primary mechanism involves the disruption of microtubule dynamics.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the molecular target and mechanism of action of this compound are provided below.

Kinase Inhibition Assay

This assay was performed to determine the in vitro inhibitory activity of this compound against MARK kinases.

The Z′-LYTE™ screening protocol from Thermo Fisher Scientific was utilized to evaluate the effect of this compound on the activity of MARK enzymes.[4]

Cell Proliferation Assay

The cytotoxic activity of this compound against various glioma cell lines (GL261, U87-MG, and U251) was assessed to determine its anti-cancer efficacy.[4]

In Vivo Pharmacokinetic Study

This study was conducted to evaluate the absorption, distribution, metabolism, and excretion of this compound in a living organism.

Conclusion

This compound is a potent and selective dual inhibitor of MARK3 and MARK4, representing a promising therapeutic agent for the treatment of glioma. Its mechanism of action, centered on the disruption of microtubule dynamics through the inhibition of MARK-mediated Tau phosphorylation, has been well-characterized through a series of robust in vitro and in vivo studies. The favorable pharmacokinetic profile, including its ability to cross the blood-brain barrier, further underscores its clinical potential. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in the development of novel cancer therapeutics.

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo. | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Role of PCC0208017 in Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCC0208017 is a potent and selective small-molecule inhibitor of Microtubule Affinity Regulating Kinases 3 (MARK3) and MARK4. Emerging research has identified this compound as a disruptor of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, particularly glioma. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in microtubule dynamics. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in oncology.

Introduction: Microtubule Dynamics and the Role of MARK Kinases

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated by a host of microtubule-associated proteins (MAPs).

The MARK family of serine/threonine kinases (MARK1, MARK2, MARK3, and MARK4) are key regulators of microtubule stability. MARKs phosphorylate MAPs, most notably Tau, MAP2, and MAP4. This phosphorylation event causes the MAPs to detach from the microtubules, leading to increased microtubule instability and dynamics. In the context of cancer, the dysregulation of MARKs and subsequent alterations in microtubule dynamics can contribute to uncontrolled cell proliferation and migration.

This compound: A Dual Inhibitor of MARK3 and MARK4

This compound has been identified as a novel, potent dual inhibitor of MARK3 and MARK4.[1][2] Its inhibitory action on these kinases initiates a cascade of events that ultimately impacts microtubule stability and function.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nmol/L) |

| MARK3 | 1.8 |

| MARK4 | 2.01 |

| MARK1 | 31.4 |

| MARK2 | 33.7 |

| Data sourced from a study on glioma progression.[1] |

Table 2: In Vitro Cytotoxic Activity of this compound in Glioma Cell Lines

| Cell Line | IC50 (μmol/L) |

| GL261 | 2.77 |

| U87-MG | 4.02 |

| U251 | 4.45 |

| Data sourced from a study on glioma progression.[1] |

Table 3: In Vivo Antitumor Activity of this compound in a GL261 Xenograft Model

| Treatment Group | Dosage | Tumor Inhibition Rate |

| This compound | 50 mg/kg (oral) | 56.15% |

| This compound | 100 mg/kg (oral) | 70.32% |

| Temozolomide (TMZ) | 100 mg/kg | 34.15% |

| This compound + TMZ | 50 mg/kg + 100 mg/kg | 83.5% |

| Data sourced from a study on glioma progression.[1] |

Table 4: Pharmacokinetic Profile of this compound in Mice (50 mg/kg, oral)

| Compartment | Cmax (μg/mL) | Tmax (h) |

| Plasma | 1.36 | 0.833 |

| Brain | 0.14 | 0.833 |

| Data sourced from a study on glioma progression.[1] |

Mechanism of Action on Microtubule Dynamics

This compound disrupts microtubule dynamics primarily through the inhibition of MARK3 and MARK4, leading to a decrease in Tau phosphorylation.[1][2] This results in the over-stabilization of microtubules, which disrupts their normal function, particularly during mitosis. The consequence is a G2/M phase cell cycle arrest and subsequent apoptosis.[1]

Signaling Pathway

Caption: Signaling pathway of this compound's effect on microtubule dynamics.

Key Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on microtubule dynamics and related cellular processes.

Immunofluorescence for Microtubule Morphology

This protocol allows for the visualization of microtubule structure within cells.

Experimental Workflow:

Caption: Workflow for immunofluorescence analysis of microtubule morphology.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., GL261 glioma cells) onto sterile glass coverslips in a 6-well plate at a density that will result in 50-70% confluency the next day.

-

Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 μM) for 24 hours. A vehicle control (DMSO) should be included.

-

Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (or β-tubulin) diluted in 1% BSA/PBS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33258 for 5 minutes.

-

Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

Experimental Workflow:

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

RNAse Treatment: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

Propidium Iodide (PI) Staining: Add propidium iodide (50 µg/mL final concentration) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content, and thus the cell cycle phase, is determined by the intensity of the PI fluorescence.

In Vitro Tubulin Polymerization Assay

While no study has been published on the direct effect of this compound in a cell-free tubulin polymerization assay, this is a critical experiment to directly assess its impact on microtubule formation. The following is a general protocol.

Experimental Workflow:

References

PCC0208017: A Novel MARK Inhibitor for Neurological Research Focusing on Tau Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphorylated microtubule-associated protein tau is a pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, with Alzheimer's disease being the most prevalent. The phosphorylation of tau is regulated by a number of kinases, and among these, the microtubule affinity-regulating kinases (MARKs) have emerged as significant contributors to tau pathology.[1] PCC0208017 is a novel small-molecule inhibitor with high affinity for MARK3 and MARK4, which has demonstrated the ability to decrease the phosphorylation of Tau in preclinical studies.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in neurological research, with a specific focus on the experimental methodologies to study its effects on Tau phosphorylation.

This compound: Mechanism of Action and Preclinical Data

This compound is a potent dual inhibitor of MARK3 and MARK4.[2] The primary mechanism of action of this compound in the context of neurological research is the reduction of Tau phosphorylation.[2][4] MARKs, particularly MARK4, play a crucial role in the phosphorylation of tau at specific sites, which leads to the detachment of tau from microtubules and subsequent aggregation into neurofibrillary tangles.[1][5] By inhibiting MARK3 and MARK4, this compound can potentially mitigate this pathological cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nmol/L) |

| MARK3 | 1.8 |

| MARK4 | 2.01 |

| MARK1 | 31.4 |

| MARK2 | 33.7 |

| Data from in vitro kinase activity assays. |

Table 2: Pharmacokinetic Profile of this compound in C57BL/6 Mice

| Parameter | Plasma | Brain |

| Dose | 50 mg/kg (oral) | 50 mg/kg (oral) |

| Cmax | 1.36 µg/mL | 0.14 µg/mL |

| Tmax | 0.833 h | 0.833 h |

| Data from a single oral dose pharmacokinetic study.[3][6] |

These data indicate that this compound is a potent and selective inhibitor of MARK3/4 and exhibits good oral bioavailability and blood-brain barrier permeability in mice.[3][6]

Signaling Pathways and Experimental Workflows

MARK-Tau Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on Tau phosphorylation.

References

- 1. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]

- 2. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating the Anti-Angiogenic Properties of PCC0208017: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-angiogenic properties of PCC0208017, a novel small-molecule inhibitor. The information presented herein is compiled from preclinical research and is intended to inform researchers and professionals in the field of drug development.

Core Compound Information

This compound is a novel, orally bioavailable small-molecule compound that functions as a dual inhibitor of Microtubule Affinity Regulating Kinase 3 (MARK3) and MARK4.[1] It has demonstrated potent anti-tumor activity in preclinical glioma models, both in laboratory settings (in vitro) and in living organisms (in vivo).[1] A key aspect of its anti-tumor efficacy is attributed to its anti-angiogenic properties.

Mechanism of Action: Inhibition of Angiogenesis

This compound exerts its anti-angiogenic effects primarily through the inhibition of MARK4. This kinase plays a crucial role in regulating microtubule dynamics, which are essential for the migration and morphological changes of endothelial cells—the building blocks of blood vessels.[2][3][4] By inhibiting MARK4, this compound disrupts these processes, thereby impeding the formation of new blood vessels that tumors require for growth and survival.

The proposed signaling pathway involves the modulation of the GEF-H1/RhoA axis. Under normal conditions, GEF-H1 is sequestered and kept inactive by binding to microtubules. Disruption of microtubule dynamics, as induced by this compound's inhibition of MARK4, leads to the release and activation of GEF-H1.[5][6] Activated GEF-H1 then promotes the activation of RhoA, a small GTPase that is a key regulator of the actin cytoskeleton.[7][8] The subsequent alterations in cytoskeletal dynamics impair endothelial cell migration and the ability to form tubular structures, which are critical steps in angiogenesis.

Preclinical Data on Anti-Angiogenic Activity

The anti-angiogenic potential of this compound has been evaluated through both in vitro and in vivo studies.

In Vitro Angiogenesis: HUVEC Tube Formation Assay

The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a standard in vitro model for assessing angiogenesis. This compound was shown to inhibit the formation of capillary-like structures by HUVECs in a concentration-dependent manner.[1]

Table 1: Summary of In Vitro HUVEC Tube Formation Assay Results

| Treatment Group | Concentration | Observed Effect on Tube Formation |

| Control | - | Normal formation of capillary-like structures |

| This compound | Increasing Concentrations | Dose-dependent inhibition of tube formation |

Note: Specific quantitative data on tube length or branch points were not available in the reviewed literature.

In Vivo Angiogenesis: Glioma Xenograft Model

The anti-angiogenic effect of this compound in a living organism was assessed using a glioma xenograft model in mice. The expression of CD31, an endothelial cell marker, was evaluated through immunohistochemistry to quantify microvessel density in the tumors. Treatment with this compound resulted in a significant decrease in CD31 expression, indicating a reduction in tumor angiogenesis.

Table 2: Summary of In Vivo Glioma Xenograft Angiogenesis Results

| Treatment Group | Dosage | Effect on CD31 Expression (Microvessel Density) |

| Control | Vehicle | Normal CD31 expression |

| This compound | 50 mg/kg and 100 mg/kg | Significantly decreased CD31 expression |

Note: Specific quantitative data on microvessel density were not available in the reviewed literature.

Experimental Protocols

HUVEC Tube Formation Assay

This protocol outlines the general steps for assessing the effect of a compound on the tube formation of HUVECs.

-

Plate Coating: 96-well plates are coated with Matrigel, a basement membrane extract, and incubated to allow for polymerization, creating a surface that supports endothelial cell differentiation.

-

Cell Culture: HUVECs are cultured in appropriate growth medium. Prior to the assay, cells are harvested and resuspended in a basal medium.

-

Treatment: this compound is added to the HUVEC suspension at various concentrations. A vehicle control group is also prepared.

-

Seeding: The treated HUVEC suspensions are seeded onto the Matrigel-coated plates.

-

Incubation: Plates are incubated for a period of 4-18 hours to allow for the formation of capillary-like structures.

-

Analysis: The formation of tubular networks is visualized and captured using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points.

In Vivo Xenograft Tumor Angiogenesis Model

This protocol describes the general methodology for evaluating the anti-angiogenic effects of a compound in a tumor xenograft model.

-

Tumor Cell Implantation: Human glioma cells are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Treatment: Mice are randomized into groups and treated with this compound at different dosages or a vehicle control, typically via oral gavage.

-

Tumor Excision: At the end of the treatment period, the mice are euthanized, and the tumors are excised.

-

Immunohistochemistry: The excised tumors are fixed, embedded in paraffin, and sectioned. The sections are then stained with an antibody against CD31.

-

Quantification: The stained tumor sections are analyzed under a microscope to quantify the microvessel density, which serves as a measure of angiogenesis.

Conclusion

This compound has demonstrated promising anti-angiogenic properties in preclinical studies. Its mechanism of action, involving the inhibition of MARK4 and subsequent disruption of microtubule dynamics in endothelial cells, presents a novel approach to targeting tumor angiogenesis. The in vitro and in vivo data, although qualitative in some aspects, consistently support the anti-angiogenic potential of this compound. Further research, including more detailed quantitative analyses and exploration of the downstream signaling pathways, is warranted to fully elucidate its therapeutic potential in cancer treatment.

References

- 1. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microtubule-associated protein/microtubule affinity-regulating kinase 4 (MARK4) plays a role in cell cycle progression and cytoskeletal dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. MARK4 is a novel microtubule-associated proteins/microtubule affinity-regulating kinase that binds to the cellular microtubule network and to centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular functions of GEF-H1, a microtubule-regulated Rho-GEF: is altered GEF-H1 activity a crucial determinant of disease pathogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spatiotemporal dynamics of GEF-H1 activation controlled by microtubule- and Src-mediated pathways [ouci.dntb.gov.ua]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

The Dual MARK3/MARK4 Inhibitor PCC0208017: A Technical Overview of its Anti-Glioma Activity

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data on PCC0208017, a novel small-molecule inhibitor of Microtubule Affinity Regulating Kinase 3 (MARK3) and MARK4. The following sections detail the compound's inhibitory effects on glioma cell proliferation and migration, the underlying molecular mechanisms, and the experimental methodologies used to generate these findings. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and neuro-oncology.

Executive Summary

Gliomas represent the most prevalent and aggressive primary brain tumors, with limited therapeutic options. The MARK family of serine/threonine kinases, particularly MARK3 and MARK4, have emerged as potential therapeutic targets due to their role in regulating microtubule dynamics, cell cycle progression, and cell migration. This compound is a potent, orally bioavailable dual inhibitor of MARK3 and MARK4 that has demonstrated significant anti-glioma activity in both in vitro and in vivo models.[1][2][3][4] This compound effectively suppresses glioma cell proliferation by inducing G2/M phase cell cycle arrest and disrupts microtubule dynamics.[1][2][3][4] Furthermore, this compound attenuates glioma cell migration and invasion, key processes in tumor progression and recurrence.[1][2][3][4]

Data on Anti-Proliferative and Anti-Migratory Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on glioma cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | Endpoint | Value |

| Kinase Activity | |||

| MARK3 | Kinase Assay | IC50 | 1.8 nM[5][6] |

| MARK4 | Kinase Assay | IC50 | 2.01 nM[5][6] |

| MARK1 | Kinase Assay | IC50 | 31.4 nM[5][6] |

| MARK2 | Kinase Assay | IC50 | 33.7 nM[5][6] |

| Glioma Cell Proliferation | |||

| GL261 | MTT Assay | IC50 | 2.77 µM[2] |

| U87-MG | MTT Assay | IC50 | 4.02 µM[2] |

| U251 | MTT Assay | IC50 | 4.45 µM[2] |

This compound also significantly inhibits the migration of glioma cells, as demonstrated by wound-healing and transwell migration assays.[2] At concentrations that have minimal effects on cell proliferation, this compound effectively reduces the migratory and invasive capacity of glioma cells.[2][3]

Molecular Mechanism of Action

This compound exerts its anti-glioma effects primarily through the inhibition of MARK3 and MARK4. This leads to a cascade of downstream events that collectively halt cell cycle progression and impair cell motility.

Inhibition of MARK3/MARK4 and Downstream Signaling

The primary mechanism of this compound is the direct inhibition of MARK3 and MARK4 kinase activity.[1][2] MARK kinases are known to phosphorylate microtubule-associated proteins (MAPs), including Tau.[2] By inhibiting MARK3/MARK4, this compound leads to a decrease in the phosphorylation of Tau.[1][2][3] This alteration in Tau phosphorylation disrupts the normal dynamics of microtubules, which are crucial for various cellular processes.[1][2][3]

Figure 1: this compound Signaling Pathway.

Disruption of Microtubule Dynamics and G2/M Cell Cycle Arrest

The disruption of microtubule dynamics is a key consequence of this compound treatment.[1][3] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By interfering with microtubule stability, this compound induces a cell cycle arrest at the G2/M phase, thereby preventing glioma cells from completing mitosis and proliferating.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Glioma cell lines (GL261, U87-MG, U251) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Figure 2: MTT Assay Workflow.

Wound-Healing Migration Assay

-

Cell Seeding: Glioma cells are grown to confluence in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing this compound at a concentration that does not affect proliferation.

-

Image Acquisition: Images of the wound are captured at 0 and 24 hours.

-

Data Analysis: The rate of wound closure is quantified to assess cell migration.

Transwell Migration Assay

-

Chamber Setup: Transwell inserts with an 8 µm pore size are placed in 24-well plates.

-

Cell Seeding: Glioma cells, resuspended in a serum-free medium with this compound, are added to the upper chamber.

-

Chemoattractant: The lower chamber is filled with a complete medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plates are incubated for 24 hours to allow for cell migration through the porous membrane.

-

Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound is a promising preclinical candidate for the treatment of glioma. Its dual inhibitory action against MARK3 and MARK4, leading to the disruption of microtubule dynamics and cell cycle arrest, provides a strong rationale for its further development. The potent anti-proliferative and anti-migratory effects observed in glioma cell lines highlight its potential to address key drivers of glioma progression and recurrence. Further in vivo studies and eventual clinical trials are warranted to fully evaluate the therapeutic potential of this compound in glioma patients.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Understanding the In Vivo Efficacy of PCC0208017 in Brain Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of PCC0208017, a novel small-molecule inhibitor, in the context of brain tumors. The following sections detail the quantitative anti-tumor effects, the experimental methodologies employed in these studies, and the underlying molecular pathways influenced by this compound.

Core Efficacy Data

This compound has demonstrated significant anti-tumor activity in preclinical in vivo models of glioma, the most common type of primary brain tumor.[1][2][3][4][5] The compound, a dual inhibitor of Microtubule Affinity Regulating Kinase 3 (MARK3) and MARK4, has shown the ability to suppress tumor progression.[1][2][3][4] Notably, this compound exhibits good blood-brain barrier permeability and a favorable oral pharmacokinetic profile, which are critical attributes for treating intracranial neoplasms.[1][2][3][4]

Quantitative In Vivo Anti-Tumor Activity

The in vivo efficacy of this compound was evaluated in a xenograft glioma model using GL261 cells.[3] The compound was administered at two different dosages, and its effects on tumor growth were compared against a control group and a standard-of-care chemotherapeutic agent, temozolomide (TMZ).[3] The results are summarized below.

| Treatment Group | Dosage | Tumor Growth Inhibition Rate | Key Findings |

| Control | - | - | Uninhibited tumor growth. |

| This compound | 50 mg/kg | 56.15% | Dose-dependent inhibition of tumor growth.[3] |

| This compound | 100 mg/kg | 70.32% | Higher dosage resulted in more significant tumor suppression.[3] |

| This compound + TMZ | 50 mg/kg | Not explicitly quantified | Significantly enhanced the anti-tumor activity of TMZ.[3] |

Experimental Protocols

The following section outlines the methodologies used to assess the in vivo efficacy of this compound in a glioma model.

Xenograft Glioma Model

A xenograft mouse model was utilized to evaluate the in vivo anti-tumor effects of this compound.[3] This type of model is a standard preclinical tool for studying cancer therapies.[6][7]

-

Cell Line: The GL261 glioma cell line was used for tumor induction.

-

Animal Model: C57BL/6 mice are commonly used for syngeneic tumor models with GL261 cells.

-

Tumor Implantation: GL261 cells were implanted in the flank of the mice to establish xenograft tumors.

-

Treatment Administration: Once the tumors reached a palpable size, the mice were randomized into different treatment groups. This compound was administered orally at dosages of 50 and 100 mg/kg.[3] Temozolomide (TMZ) was used as a positive control.[3]

-

Efficacy Assessment: Tumor growth was monitored regularly throughout the study. The primary endpoint was the inhibition of tumor growth, calculated as a percentage reduction in tumor volume compared to the control group.[3]

Molecular Mechanism of Action

This compound functions as a dual inhibitor of MARK3 and MARK4 kinases.[1][2][4] The inhibition of these kinases leads to a cascade of downstream effects that collectively suppress glioma progression.[1][2][3][4]

Signaling Pathway

The proposed signaling pathway for this compound's anti-tumor activity in glioma is depicted below.

Caption: this compound inhibits MARK3/4, leading to downstream effects on glioma cells.

Molecular mechanism studies have revealed that this compound decreases the phosphorylation of Tau, a protein associated with microtubule stability.[1][2] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, thereby inhibiting the proliferation of glioma cells.[1][2][3] Furthermore, the inhibition of MARK kinases by this compound has been shown to attenuate glioma cell migration, invasion, and angiogenesis, all of which are critical processes in tumor progression and metastasis.[1][3][5]

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of a compound like this compound is illustrated in the following diagram.

Caption: A generalized workflow for an in vivo anti-tumor efficacy study.

This workflow provides a structured approach to preclinical in vivo studies, ensuring robust and reproducible data collection for the evaluation of novel anti-cancer agents.

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo. | Sigma-Aldrich [sigmaaldrich.com]

- 6. In vivo models of brain tumors: roles of genetically engineered mouse models in understanding tumor biology and use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Intricacies: The Power of Orthotopic and Metastatic Models in Brain Tumor Studies | ChemPartner [chempartner.com]

Unveiling the Pharmacokinetic Profile and Bioavailability of PCC0208017: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCC0208017 has emerged as a promising novel small-molecule inhibitor targeting Microtubule Affinity Regulating Kinase 3 (MARK3) and MARK4, key enzymes implicated in the progression of certain cancers, including glioma.[1][2] Its potential as a therapeutic agent is underscored by its demonstrated ability to suppress tumor growth and its favorable pharmacokinetic properties.[1][2] This technical guide provides a comprehensive analysis of the currently available data on the pharmacokinetic profile and bioavailability of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized through in vivo studies in murine models. These studies reveal a promising profile for oral administration, with rapid absorption and distribution, including penetration of the blood-brain barrier.[1]

Data Presentation: In Vivo Pharmacokinetics in Mice

A pivotal study investigating the pharmacokinetics of this compound involved a single oral administration to C57BL/6 mice. The key pharmacokinetic parameters derived from this study are summarized in the table below.[1][3]

| Parameter | Plasma | Brain |

| Dose (Oral) | 50 mg/kg | 50 mg/kg |

| Cmax (Maximum Concentration) | 1.36 µg/mL | 0.14 µg/mL |

| Tmax (Time to Maximum Concentration) | 0.833 hours | 0.833 hours |

Table 1: Summary of primary pharmacokinetic parameters of this compound in C57BL/6 mice following a single oral dose.[1][3]

Bioavailability

While published literature consistently refers to this compound as having a "good oral pharmacokinetic profile," a specific quantitative value for its absolute oral bioavailability (F%) is not currently available in the public domain.[1][2][4] Determining the absolute bioavailability would necessitate a comparative study of plasma concentration-time profiles following both oral and intravenous administration.

Experimental Protocols

The following section details the methodologies employed in the key in vivo pharmacokinetic study of this compound.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma and brain concentration-time profiles of this compound following a single oral dose in mice.[1]

Animal Model: C57BL/6 mice.[1]

Drug Formulation and Administration:

-

This compound was suspended in a 0.5% methylcellulose solution.[4]

-

A single oral dose of 50 mg/kg was administered to the mice.[1][4]

Sample Collection:

-

Blood and brain tissue samples were collected at pre-dose and at multiple time points post-administration: 0.083, 0.167, 0.5, 1, 2, 4, 6, 8, 12, 24, and 36 hours.[1]

-

Plasma was separated from blood samples by centrifugation.[1]

-

Brain tissues were homogenized.[1]

Analytical Method:

-

The concentration of this compound in plasma and brain homogenates was quantified using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[1][4]

-

Note: Detailed parameters of the LC-MS/MS method (e.g., column, mobile phase, mass transitions) are not specified in the available literature.

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective dual inhibitor of MARK3 and MARK4.[1][2] These serine/threonine kinases are known to phosphorylate microtubule-associated proteins, most notably Tau.[2] By inhibiting MARK3/4, this compound leads to a decrease in the phosphorylation of Tau, which in turn disrupts microtubule dynamics and induces a G2/M phase cell cycle arrest in cancer cells.[1][2] Furthermore, there is evidence suggesting a role for MARK3 as a messenger in the WNT signaling pathway, a critical pathway in embryonic development and cancer.[1] However, the precise downstream effects of this compound on the WNT signaling cascade have not yet been fully elucidated.

Mandatory Visualizations

Conclusion

This compound demonstrates a promising pharmacokinetic profile characterized by rapid oral absorption and blood-brain barrier penetration in preclinical mouse models. Its mechanism of action as a dual MARK3/4 inhibitor, leading to the disruption of microtubule dynamics, provides a solid rationale for its development as an anticancer agent. However, to advance its clinical translation, further studies are warranted to definitively quantify its oral bioavailability, elucidate the detailed metabolic pathways, and fully characterize its impact on the WNT signaling pathway and other potential cellular targets. This in-depth understanding will be crucial for designing future clinical trials and optimizing the therapeutic potential of this compound.

References

- 1. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

PCC0208017: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of PCC0208017, a novel small-molecule dual inhibitor of microtubule affinity regulating kinases (MARKs) 3 and 4. This compound has shown promise in preclinical studies for the treatment of gliomas, the most common type of primary brain tumor.[1][2] A critical factor in the therapeutic potential of any neurological drug is its ability to effectively cross the BBB and reach its target within the central nervous system (CNS). This document summarizes the available quantitative data, details the experimental protocols used in these assessments, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters

The blood-brain barrier permeability of this compound was evaluated in vivo using a murine model. Following a single oral administration, the concentration of this compound was quantified in both plasma and brain tissue to determine its pharmacokinetic profile and ability to penetrate the CNS. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Plasma | Brain | Units |

| Maximum Concentration (Cmax) | 1.36 | 0.14 | µg/mL |

| Time to Maximum Concentration (Tmax) | 0.833 | 0.833 | h |

Data from a study in C57BL/6 mice following a single oral administration of 50 mg/kg this compound.[1][3]

Experimental Protocols

The following section details the methodologies employed in the in vivo pharmacokinetic studies to assess the BBB permeability of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the in vivo experiment conducted to determine the concentration of this compound in plasma and brain tissue over time.

1. Animal Model:

-

C57BL/6 mice were used for the study.

2. Compound Administration:

-

This compound was suspended in a 0.5% methylcellulose solution.

-

A single oral dose of 50 mg/kg was administered to the mice.[3][4]

3. Sample Collection:

-

Blood and brain tissue samples were collected at various time points post-administration to characterize the pharmacokinetic profile.

4. Sample Preparation:

-

Plasma: Blood samples were processed to separate the plasma.

-

Brain Tissue: Brain tissue was homogenized to prepare it for analysis.

5. Quantification of this compound:

-

The concentration of this compound in plasma and brain homogenates was determined using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system.[1][4]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound in glioma cells and the workflow of the in vivo pharmacokinetic study.

References

- 1. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Assay Protocols for PCC0208017 in Glioma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: PCC0208017 is a novel, potent, small-molecule dual inhibitor of Microtubule Affinity Regulating Kinases 3 and 4 (MARK3 and MARK4).[1][2][3] These kinases are implicated in the progression of gliomas, the most common and aggressive primary brain tumors.[1][3] In vitro studies have demonstrated that this compound effectively suppresses the proliferation, migration, and invasion of glioma cells.[1][2][4] The compound disrupts microtubule dynamics by decreasing the phosphorylation of the downstream target Tau, leading to a G2/M phase cell cycle arrest.[1][2][3] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy and mechanism of action in glioma cell lines.

Mechanism of Action of this compound in Glioma

This compound exerts its anti-glioma effects by directly inhibiting the kinase activity of MARK3 and MARK4. This inhibition prevents the phosphorylation of Tau, a microtubule-associated protein. Non-phosphorylated Tau is unable to properly stabilize microtubules, leading to their disruption. This cytoskeletal instability triggers a cell cycle checkpoint, causing arrest in the G2/M phase and ultimately inhibiting cell division and proliferation.

Caption: Signaling pathway of this compound in glioma cells.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against MARK kinases and its cytotoxic effects on various glioma cell lines.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nmol/L) |

|---|---|

| MARK1 | 31.4 |

| MARK2 | 33.7 |

| MARK3 | 1.8 |

| MARK4 | 2.01 |

Data sourced from kinase inhibition assays.[5]

Table 2: Cytotoxicity of this compound in Glioma Cell Lines

| Cell Line | IC₅₀ (μmol/L) |

|---|---|

| GL261 | 2.77 |

| U87-MG | 4.02 |

| U251 | 4.45 |

Data represents the concentration required to inhibit 50% of cell growth.[1]

Experimental Workflow and Protocols

A typical workflow for evaluating this compound involves initial cytotoxicity screening to determine effective concentrations, followed by specific assays to elucidate its effects on cell cycle, migration, and key protein phosphorylation.

Caption: General experimental workflow for in vitro testing of this compound.

Protocol 1: Cell Viability / Cytotoxicity Assay (LDH Release)

This protocol is used to determine the concentration-dependent cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[1]

Materials:

-

Glioma cell lines (e.g., GL261, U87-MG, U251)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

LDH Cytotoxicity Assay Kit (e.g., Beyotime, C0017)[1]

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and positive control (lysis buffer provided in the kit).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, add the provided LDH reaction solution to each well.[1]

-

Data Acquisition: Incubate as recommended by the kit, then measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance. Plot the cytotoxicity percentage against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in glioma cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[1]

Materials:

-

Glioma cell line (e.g., GL261)

-

6-well plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed GL261 cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[1] Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization, collect them into tubes, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Cell Migration Assay (Transwell Invasion Assay)

This assay measures the ability of this compound to inhibit the invasion of glioma cells through a Matrigel-coated membrane.[6]

Materials:

-

Glioma cell line (e.g., U87-MG)

-

Transwell inserts (8 µm pore size) with Matrigel-coated membranes

-

24-well companion plates

-

Serum-free medium and medium with 10% FBS (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Culture U87-MG cells until they are approximately 80% confluent. Starve the cells in serum-free medium for 12-24 hours before the assay.

-

Assay Setup: Place the Matrigel-coated transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (with 10% FBS) to the lower chamber of each well.

-

Cell Seeding and Treatment: Trypsinize and resuspend the starved cells in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed 1 x 10⁵ cells in 200 µL of this suspension into the upper chamber of each insert.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Cell Removal and Fixation: After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface by immersing the inserts in methanol for 10 minutes.

-

Staining: Stain the fixed cells with a 0.1% crystal violet solution for 20 minutes.

-

Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Image the stained cells using an inverted microscope. Quantify invasion by counting the number of cells in several random fields of view or by eluting the dye and measuring its absorbance.

References

- 1. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

How to dissolve and store PCC0208017 for cell culture

Application Notes and Protocols for PCC0208017

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective dual inhibitor of Microtubule Affinity Regulating Kinase 3 (MARK3) and MARK4, with IC₅₀ values of 1.8 nM and 2.01 nM, respectively[1][2]. It exhibits significantly lower activity against MARK1 and MARK2[1][2]. As a key regulator of microtubule dynamics, this compound has been shown to disrupt these processes, leading to G2/M phase cell cycle arrest and apoptosis[1][3]. These characteristics make it a valuable tool for research in areas such as oncology, particularly in the study of gliomas, where it has demonstrated robust anti-tumor activity both in vitro and in vivo[1][3][4]. This document provides detailed protocols for the dissolution and storage of this compound for use in cell culture applications.

Product Information

| Property | Value | Reference |

| Chemical Name | N4-((1H-Pyrazol-3-yl)methyl)-N2-(2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | [2] |

| Molecular Formula | C₁₉H₂₀F₃N₇ | [1][4] |

| Molecular Weight | 403.41 g/mol | [1][5] |

| CAS Number | 2623158-64-3 | [1][5] |

| Appearance | Off-white to light yellow solid powder | [1][4] |

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity. The following tables summarize the recommended conditions.

Table 3.1: Solubility

| Solvent | Concentration | Notes | Reference |

| DMSO | ≥ 112.5 mg/mL (≥ 278.9 mM) | Sonication or ultrasonic assistance is recommended for complete dissolution. Use of newly opened, anhydrous DMSO is advised as the compound is hygroscopic. | [1][6] |

Table 3.2: Storage Conditions

| Form | Storage Temperature | Shelf Life | Reference |

| Solid Powder | -20°C | 3 years | [1][6] |

| 4°C | 2 years | [1] | |

| In Solvent (Stock Solution) | -80°C | 6 months | [1] |

| -20°C | 1 month | [1][4] |

Note: For long-term storage of the stock solution, -80°C is recommended to ensure stability for up to 6 months.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need 4.034 mg of this compound (Molecular Weight = 403.41).

-

Calculation: 0.01 mol/L * 0.001 L * 403.41 g/mol = 0.0040341 g = 4.034 mg

-

-

Weigh the this compound powder:

-

Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add the desired volume of sterile DMSO to the tube containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

-

Dissolve the compound:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.

-

-

Aliquot and Store:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

-

Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

Procedure:

-

Thaw the stock solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Dilute to the final working concentration:

-

Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity[4].

-

Example Dilution for a 10 µM working solution:

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to make a final volume of 1 mL. This results in a final DMSO concentration of 0.1%.

-

-

-

Apply to cells:

-

Gently mix the working solution and immediately add it to your cell culture plates.

-

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound primarily targets MARK3 and MARK4, leading to a cascade of downstream effects that inhibit glioma cell progression. This includes the disruption of microtubule dynamics and a decrease in the phosphorylation of Tau, a microtubule-associated protein[1][3].

Caption: this compound inhibits MARK3/4, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Studies

The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.

Caption: Workflow for preparing and using this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | MARK3/4 inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound | Apoptosis | TargetMol [targetmol.com]

Application Notes and Protocols for PCC0208017 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PCC0208017, a potent dual inhibitor of Microtubule Affinity Regulating Kinase 3 (MARK3) and MARK4, in various in vitro experimental settings. The provided protocols and concentration recommendations are based on published research to ensure optimal experimental outcomes.

Introduction

This compound is a small molecule inhibitor with high selectivity for MARK3 and MARK4.[1][2][3] These serine/threonine kinases are crucial regulators of microtubule dynamics and are implicated in various cellular processes, including cell cycle progression and cytoskeletal organization.[1][4][5] Dysregulation of MARKs has been linked to the progression of several cancers, including glioma, making them a promising target for therapeutic intervention.[1][2][4] this compound exerts its anti-cancer effects by disrupting microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][4]

Data Presentation: Recommended Concentrations

The optimal concentration of this compound is application-dependent. The following tables summarize the effective concentrations for various in vitro assays based on published data.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| MARK3 | 1.8 |

| MARK4 | 2.01 |

| MARK1 | 31.4 |

| MARK2 | 33.7 |

This data highlights the high selectivity of this compound for MARK3 and MARK4.[3][4][6]

Table 2: Anti-proliferative Activity of this compound in Glioma Cell Lines

| Cell Line | IC50 (µM) after 72h treatment |

| GL261 | 2.77 |

| U87-MG | 4.02 |

| U251 | 4.45 |

These values indicate the micromolar concentrations required to inhibit the proliferation of glioma cells.[3][4]

Signaling Pathway of this compound

This compound acts by inhibiting MARK3 and MARK4, which are key upstream regulators of microtubule-associated proteins like Tau. Inhibition of MARKs leads to a decrease in Tau phosphorylation, which in turn disrupts the stability and dynamics of microtubules. This disruption ultimately triggers a cell cycle arrest at the G2/M phase.

Experimental Protocols

Here are detailed protocols for key in vitro experiments using this compound.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow Diagram:

Materials:

-

Glioma cell lines (e.g., GL261, U87-MG, U251)[4]

-

Complete growth medium (e.g., DMEM with 10% FBS)[4]

-

This compound (dissolved in DMSO to create a stock solution)[4]

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[4] A vehicle control (0.1% DMSO) must be included.[4]

-

Replace the medium in the wells with the prepared this compound dilutions.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[5]

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of Tau Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of Tau, a direct substrate of MARKs.

Workflow Diagram:

Materials:

-

Glioma cell lines (e.g., GL261, U251)[5]

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Tau, anti-total-Tau, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration (e.g., 1-5 µM) for 24 hours.[5] Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated Tau levels to total Tau and the loading control.

Immunofluorescence Staining for Microtubule Dynamics

This protocol allows for the visualization of changes in microtubule morphology following this compound treatment.

Materials:

-

Glioma cell lines (e.g., GL261)[4]

-

This compound

-

Coverslips

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-β-tubulin-FITC[4]

-

Nuclear stain (e.g., Hoechst 33258)[4]

-

Mounting medium

-

Confocal or fluorescence microscope

Procedure:

-

Grow cells on coverslips in a 6-well plate.[4]

-

Treat the cells with this compound (e.g., 3 µM) for 24 hours.[4][5]

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA for 30 minutes.

-

Incubate with anti-β-tubulin-FITC antibody overnight at 4°C.[4]

-

Wash with PBS and stain the nuclei with Hoechst 33258.[4]

-

Mount the coverslips onto microscope slides.

-

Visualize the microtubule structure using a confocal or fluorescence microscope. Look for changes such as increased cell area and loss of polarity, which are indicative of microtubule depolymerization.[4]

General Recommendations

-

Solubility and Storage: this compound should be dissolved in DMSO to prepare a stock solution.[4] For in vitro experiments, store the stock solution at -20°C for up to one month.[3][4]

-

Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as the this compound-treated samples, typically ≤0.1%) in all experiments.[4]

-

Dose-Response and Time-Course: It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for your specific cell line and assay.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the roles of MARK3 and MARK4 in various biological systems and to explore its therapeutic potential.

References

- 1. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for PCC0208017 Administration in In Vivo Mouse Models of Glioma

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCC0208017 is a potent and selective small-molecule inhibitor of Microtubule Affinity Regulating Kinase 3 (MARK3) and MARK4.[1] These kinases are implicated in the regulation of microtubule dynamics, cell cycle progression, and cellular polarity.[2][3] In the context of glioma, the most common and aggressive form of primary brain tumor, MARK4 is often upregulated.[2] this compound has demonstrated robust anti-tumor activity in preclinical models of glioma, making it a promising therapeutic candidate.[4][5][6][7][8][9][10] Notably, it can penetrate the blood-brain barrier, a critical feature for treating intracranial tumors.[4][5][6][7][8][9][10]

These application notes provide a comprehensive overview of the administration of this compound in in vivo mouse models of glioma, including detailed protocols for establishing orthotopic glioma models, drug formulation and administration, and endpoint analysis. Additionally, key signaling pathways affected by this compound are illustrated to provide a mechanistic context for its anti-tumor effects.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Kinase Inhibition) | MARK3 | 1.8 nM | [1] |

| MARK4 | 2.01 nM | [1] | |

| MARK1 | 31.4 nM | [1] | |

| MARK2 | 33.7 nM | [1] | |

| IC₅₀ (Cell Proliferation) | GL261 (murine glioma) | 2.77 µM | [11] |

| U87-MG (human glioblastoma) | 4.02 µM | [11] | |

| U251 (human glioblastoma) | 4.45 µM | [11] |

Table 2: In Vivo Efficacy of this compound in a GL261 Orthotopic Glioma Model

| Treatment Group | Dosage | Tumor Inhibition Rate | Reference |

| This compound | 50 mg/kg | 56.15% | [1][11] |

| This compound | 100 mg/kg | 70.32% | [1][11] |

| Temozolomide (TMZ) | 100 mg/kg | 34.15% | [1] |

| This compound + TMZ | 50 mg/kg + 100 mg/kg | 83.5% | [1] |

Table 3: Pharmacokinetic Properties of this compound in C57BL/6 Mice (50 mg/kg, single oral dose)

| Parameter | Plasma | Brain | Reference |

| Cₘₐₓ | 1.36 µg/mL | 0.14 µg/mL | [1][11][12] |

| Tₘₐₓ | 0.833 h | 0.833 h | [1][11][12] |

Signaling Pathways

The anti-tumor effects of this compound in glioma are primarily mediated through the inhibition of MARK3 and MARK4, which in turn affects downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.

Caption: this compound inhibits MARK3/4, leading to decreased Tau phosphorylation, disrupted microtubule dynamics, cell cycle arrest, and ultimately, the suppression of glioma cell proliferation, migration, and angiogenesis.

Caption: this compound, by inhibiting MARK4, can relieve the inhibition of the Hippo pathway, leading to decreased YAP/TAZ activity and reduced glioma cell proliferation.[6][13]

Experimental Protocols

Protocol 1: Establishment of an Orthotopic Glioma Mouse Model (GL261)

This protocol describes the intracranial implantation of murine GL261 glioma cells into syngeneic C57BL/6 mice.

Materials:

-

GL261 murine glioma cells

-

Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Sterile, serum-free RPMI medium

-

6- to 8-week-old male C57BL/6 mice

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotactic apparatus

-

Hamilton syringe with a 26-gauge needle

-

Surgical tools (scalpel, forceps, etc.)

-

Bone wax

-

Sutures or wound clips

-

Betadine and 70% ethanol

Procedure:

-

Cell Culture:

-

Culture GL261 cells in complete DMEM at 37°C and 5% CO₂.

-

Passage cells every 2-3 days. Use cells at 80-90% confluency for injection.[14]

-

On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free RPMI medium at a concentration of 1 x 10⁵ cells/µL. Keep the cell suspension on ice.

-

-

Surgical Procedure:

-

Anesthetize the mouse using an approved anesthetic protocol.

-

Mount the anesthetized mouse in the stereotactic apparatus.

-

Shave the scalp and sterilize the area with Betadine and 70% ethanol.

-

Make a midline incision to expose the skull.

-

Using a sterile surgical drill, create a small burr hole in the skull at the desired coordinates. For the striatum, typical coordinates are 2 mm lateral and 1 mm anterior to the bregma.

-

Slowly lower the Hamilton syringe needle to a depth of 3 mm from the dura.

-

Inject 1 µL of the GL261 cell suspension (1 x 10⁵ cells) over 2-3 minutes.

-

Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

-

Seal the burr hole with bone wax.

-

Suture or clip the scalp incision.

-

Provide post-operative care, including analgesics and monitoring for recovery.

-

Protocol 2: Formulation and Administration of this compound

This protocol details the preparation and oral administration of this compound to glioma-bearing mice.

Materials:

-

This compound powder

-

0.5% methylcellulose solution

-

Weighing scale

-

Mortar and pestle or homogenizer

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

Procedure:

-

Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg or 100 mg/kg) and the number of mice.

-

Weigh the this compound powder accurately.

-

Prepare a 0.5% methylcellulose solution in sterile water.

-

Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration.[1][15] Ensure a homogenous suspension by thorough mixing, potentially using a mortar and pestle or a homogenizer.

-

-

Oral Gavage Administration:

-

Treatment is typically initiated 7-10 days after tumor cell implantation, once the tumor is established.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[16][17]

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length and avoid stomach perforation.[18]

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.[16][17]

-

Slowly administer the this compound suspension. The typical volume for a 25-30g mouse is 100-200 µL.

-

Gently remove the gavage needle.

-

Administer this compound daily or as determined by the experimental design.

-

Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

Protocol 3: Experimental Workflow and Endpoint Analysis

This protocol outlines a typical experimental workflow from tumor implantation to endpoint analysis.

Caption: A typical experimental workflow for evaluating this compound in an orthotopic glioma mouse model.

Procedure:

-

Tumor Growth and Treatment:

-

Implant GL261 cells as described in Protocol 1.

-

Allow tumors to establish for 7-10 days.

-

Randomize mice into treatment groups (e.g., vehicle control, this compound 50 mg/kg, this compound 100 mg/kg, positive control like Temozolomide).

-

Administer treatment daily via oral gavage as described in Protocol 2.

-

Monitor mouse body weight and clinical signs of tumor progression (e.g., lethargy, neurological deficits) daily.

-

-

Endpoint and Tissue Collection:

-

The experiment can be terminated at a fixed time point (e.g., 21 days) or when mice in the control group show significant tumor burden or neurological symptoms.

-

Euthanize mice according to institutional guidelines.

-

Carefully dissect the brain and excise the tumor.

-

Measure the tumor weight.

-

Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry or snap-freeze the remaining tissue in liquid nitrogen for molecular analysis.

-

-

Endpoint Analyses:

-

Tumor Growth Inhibition: Calculate the tumor inhibition rate for each treatment group compared to the vehicle control.

-

Immunohistochemistry (IHC): Perform IHC on paraffin-embedded tumor sections to analyze markers of interest, such as CD31 for angiogenesis or Ki-67 for proliferation.

-

Western Blotting: Analyze protein expression and phosphorylation levels in tumor lysates to confirm the mechanism of action (e.g., decreased phosphorylation of Tau).

-

Survival Analysis: In a separate cohort of mice, continue treatment until the humane endpoint is reached to perform a Kaplan-Meier survival analysis.

-

Conclusion

This compound is a promising therapeutic agent for glioma with a clear mechanism of action and demonstrated in vivo efficacy. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and similar MARK inhibitors in preclinical glioma models. Adherence to best practices in animal handling, surgical procedures, and drug administration is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]